molecular formula C10H20O3 B8354595 Ethyl 2-pentyloxypropionate

Ethyl 2-pentyloxypropionate

Cat. No. B8354595
M. Wt: 188.26 g/mol
InChI Key: LOAUOONEWKBZQW-UHFFFAOYSA-N
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Patent
US05143643

Procedure details

98 g of ethyl L-lactate, 313 g of 1-iodopentane and 245 g of freshly prepared Ag2O were stirred at 60°-65° C. for 16 hours, and diluted with ether, followed by removal of insoluble matter by filtration. After distilling off the ether, the reaction liquid was distilled in vacuo to obtain 68 g of ethyl 2-pentyloxypropionate.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
313 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C@H:2]([CH3:4])[OH:3].I[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>CCOCC>[CH2:10]([O:3][CH:2]([CH3:4])[C:1]([O:6][CH2:7][CH3:8])=[O:5])[CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
98 g
Type
reactant
Smiles
C([C@@H](O)C)(=O)OCC
Name
Quantity
313 g
Type
reactant
Smiles
ICCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by removal of insoluble matter by filtration
DISTILLATION
Type
DISTILLATION
Details
After distilling off the ether
CUSTOM
Type
CUSTOM
Details
the reaction liquid
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)OC(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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